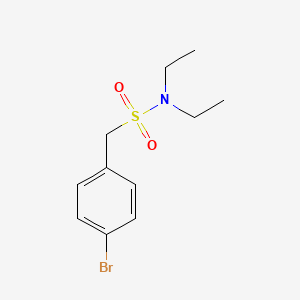![molecular formula C19H19N3O2 B4428813 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4428813.png)
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Overview
Description
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of pyrimidoquinazolines and has been the subject of extensive scientific research due to its promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to activate the adenosine A2A receptor, which plays a role in the regulation of immune function.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. It has also been found to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a wide range of biological effects at relatively low concentrations. However, one limitation of using this compound is its relatively complex synthesis, which may limit its availability and use in certain research settings.
Future Directions
There are several potential future directions for research on 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound in greater detail, which may lead to the identification of new therapeutic targets. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to possess a wide range of pharmacological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has also been investigated for its potential use as an antiplatelet agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
1-(2-phenoxyethyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-9-4-5-10-17(16)20-19-21(11-6-12-22(18)19)13-14-24-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFUTHZKEUGSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4428730.png)
![2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4428741.png)


![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B4428750.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]pyrrolidin-3-yl}-2-phenylpyridine](/img/structure/B4428758.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4428809.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4428824.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)